molecular formula C8H17ClN2O2 B13612969 2-amino-N-methyl-2-(oxan-4-yl)acetamidehydrochloride

2-amino-N-methyl-2-(oxan-4-yl)acetamidehydrochloride

Katalognummer: B13612969
Molekulargewicht: 208.68 g/mol
InChI-Schlüssel: BEVGGYWEWWBBHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-methyl-2-(oxan-4-yl)acetamidehydrochloride is a chemical compound with the molecular formula C8H17ClN2O2 It is a derivative of acetamide and is characterized by the presence of an oxan-4-yl group, which is a tetrahydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-2-(oxan-4-yl)acetamidehydrochloride typically involves the reaction of oxan-4-ylamine with N-methylacetamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt of the compound. The process can be summarized as follows:

    Starting Materials: Oxan-4-ylamine and N-methylacetamide.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.

    Product Formation: The resulting product is this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-methyl-2-(oxan-4-yl)acetamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-amino-N-methyl-2-(oxan-4-yl)acetamidehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-amino-N-methyl-2-(oxan-4-yl)acetamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride: This compound has a similar structure but differs in the presence of a methyl ester group.

    2-amino-N-(oxan-4-yl)acetamide: Lacks the N-methyl group present in 2-amino-N-methyl-2-(oxan-4-yl)acetamidehydrochloride.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H17ClN2O2

Molekulargewicht

208.68 g/mol

IUPAC-Name

2-amino-N-methyl-2-(oxan-4-yl)acetamide;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c1-10-8(11)7(9)6-2-4-12-5-3-6;/h6-7H,2-5,9H2,1H3,(H,10,11);1H

InChI-Schlüssel

BEVGGYWEWWBBHV-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C(C1CCOCC1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.